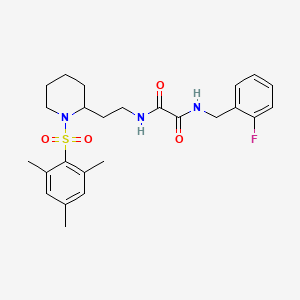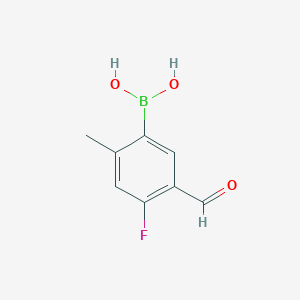![molecular formula C14H16N2O2 B2560972 3-(4-Amino-3-methylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 1483274-95-8](/img/structure/B2560972.png)
3-(4-Amino-3-methylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-Amino-3-methylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione” is a type of 3-azabicyclo[3.1.0]hexane . The 3-azabicyclo[3.1.0]hexyl ring system is a conformationally constrained bicyclic isostere for the piperidine motif, which displays diverse biological activities and has great potential in the pharmaceutical industry .
Synthesis Analysis
A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time . The key step was photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, as well as excellent functional group tolerance, giving the desired products in moderate to excellent yields .Molecular Structure Analysis
The molecule contains a total of 33 bonds. There are 19 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 three-membered ring, 1 five-membered ring, 2 six-membered rings, 1 primary amine (aliphatic), and 1 imide .Aplicaciones Científicas De Investigación
Construction of Spirocyclic Heterocycles The compound is used in the synthesis of spirocyclic heterocycles, particularly in the construction of spiro[3-azabicyclo[3.1.0]hexanes] through a multi-component 1,3-dipolar cycloaddition involving ninhydrin, α-amino acids, and cyclopropenes. This approach allows for the creation of a library of biologically significant scaffolds and has implications for antitumor activities, as some synthesized compounds displayed inhibitory effects against the cervical carcinoma (HeLa) cell line in vitro (Wang et al., 2021).
Polymorphism in Solid-State Structures Research on concomitant polymorphism in related spirobicyclic diones reveals that the flexible nature of weak hydrogen bonding in the molecule facilitates the formation of polymorphs. Two distinct solid-state structures, a 1-D rodlike structure and a supramolecular polychaircyclohexane network, were observed, stabilized by weak C−H···O hydrogen bonds (Kumar et al., 2004).
Reactivity and Synthesis of N-Phthalimidoaziridines Research into the synthesis and photolysis of N-phthalimidoaziridines with electron-withdrawing substituents has expanded the library of mono-, bi-, tetra-, and pentacyclic N-phthalimidoaziridines. This work has implications for understanding the reactivity of these compounds and for the development of new synthetic pathways (Kuznetsov et al., 2006).
Synthesis of Azabicyclohexanes A variety of 3-azabicylo[3.1.0]hexanes were synthesized, demonstrating the reactivity of the C–H bond toward insertion and showcasing the potential of using cyclopropylmagnesium carbenoids as key intermediates in the synthesis of these structures. This work highlights the nuanced reactivity of the azabicyclohexane framework and its potential utility in synthetic chemistry (Kimura et al., 2015).
Mecanismo De Acción
Direcciones Futuras
The development of new and straightforward methods to access these highly rigid cyclopropanes with more simple operation is of continued interest and great importance . The 3-azabicyclo[3.1.0]hexyl ring system displays diverse biological activities and has great potential in the pharmaceutical industry .
Propiedades
IUPAC Name |
3-(4-amino-3-methylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-7-6-8(4-5-9(7)15)16-12(17)10-11(13(16)18)14(10,2)3/h4-6,10-11H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAYONAHCCZIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3C(C2=O)C3(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![propan-2-yl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B2560890.png)
![Methyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2560891.png)
![3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2560892.png)
![2-[4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2560893.png)


![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl N-(3-chlorophenyl)carbamate](/img/structure/B2560899.png)



![6-(iodomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2560905.png)
![4-butoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2560907.png)
![Ethyl 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2560908.png)
![Ethyl 4-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)amino]benzoate](/img/structure/B2560909.png)